molecular formula C10H15N3O B10847332 (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

Cat. No.: B10847332
M. Wt: 193.25 g/mol
InChI Key: IQWCBYSUUOFOMF-BENRWUELSA-N
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Description

(3E)-N-methoxy-1-azabicyclo[222]octane-3-carboximidoyl cyanide is a complex organic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide typically involves multi-step organic reactions. One common approach starts with the preparation of the bicyclic core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a suitable azabicyclo[2.2.2]octane derivative, functionalization at the 3-position can be carried out using reagents such as cyanogen bromide to introduce the cyanide group. The methoxy group can be introduced via methylation reactions using agents like methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyanide group, converting it to primary amines under appropriate conditions.

    Substitution: The methoxy group can be substituted by other nucleophiles in the presence of strong bases or under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products:

Scientific Research Applications

(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide involves its interaction with specific molecular targets, often through binding to active sites on enzymes or receptors. The bicyclic structure allows for a high degree of specificity in these interactions, potentially leading to significant biological effects. The cyanide group can participate in nucleophilic attacks, while the methoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant applications in drug discovery.

Comparison: (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide is unique due to the presence of both a cyanide and a methoxy group, which confer distinct chemical properties compared to other azabicyclic compounds.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10-

InChI Key

IQWCBYSUUOFOMF-BENRWUELSA-N

Isomeric SMILES

CO/N=C(/C#N)\C1CN2CCC1CC2

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2

Origin of Product

United States

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